molecular formula C24H22N4O3 B11546734 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311331-22-3

2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11546734
CAS No.: 311331-22-3
M. Wt: 414.5 g/mol
InChI Key: SWEZFGJGENRFEF-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method involves the reaction of dimedone, an aromatic aldehyde, and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, often in ethanol or another suitable solvent. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

311331-22-3

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H22N4O3/c1-24(2)12-19-22(20(29)13-24)21(15-6-4-3-5-7-15)18(14-25)23(26)27(19)16-8-10-17(11-9-16)28(30)31/h3-11,21H,12-13,26H2,1-2H3

InChI Key

SWEZFGJGENRFEF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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